molecular formula C4H6N2S B130937 Thiazol-2-ylmethanamine CAS No. 55661-33-1

Thiazol-2-ylmethanamine

Cat. No. B130937
CAS RN: 55661-33-1
M. Wt: 114.17 g/mol
InChI Key: JOZSYOPADROCMP-UHFFFAOYSA-N
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Description

Thiazol-2-ylmethanamine is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is a crucial structural motif in many natural products and pharmaceuticals due to its diverse biological activities.

Synthesis Analysis

The synthesis of thiazol-2-ylmethanamine derivatives can be complex and involves multiple steps. One such derivative, 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, was synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR (1H -13C), and UV–Vis spectroscopies, as well as TG/DTA thermal analysis and single-crystal X-ray diffraction methods . Another efficient synthesis method for 2-heteroaryl-thiazoles has been described, which involves the reaction of various precursors such as 3-oxo-N-(4-phenylthiazol-2-yl)butanamide with diazotized heterocyclic amine, phenyl isothiocyanate, dimethylformamide–dimethylacetal, and hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of the synthesized benzo[d]thiazole derivative was determined using single-crystal X-ray diffraction and optimized using density functional theory (DFT) with the B3LYP method and a 6-311G(d, p) basis set. The optimized structure parameters were found to be in good agreement with the experimental data, indicating the reliability of the synthesis and characterization methods .

Chemical Reactions Analysis

The synthesis of thiazol-2-ylmethanamine derivatives involves various chemical reactions, including the reaction of precursors with diazotized heterocyclic amines and sulfur nucleophiles. These reactions lead to the formation of new functionalized 2-(heteroaryl)thiazoles with diverse potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzo[d]thiazole derivative were extensively characterized. The vibrational modes, chemical shift values, and UV–Vis spectroscopic data were analyzed and showed good consistency with the calculated values. Additionally, the TG/DTA thermogram provided insights into the thermal behavior of the sample material against temperature. Frontier molecular orbitals and molecular electrostatic potential were also studied, providing further understanding of the compound's properties at the molecular level .

Scientific Research Applications

CNS Active Agents

Thiazol-2-ylmethanamine and its derivatives play a significant role in the development of central nervous system (CNS) active agents. They are widely used in creating therapeutic agents for various CNS disorders. Research has shown their efficacy in overcoming several CNS disorders in both rodent and primate models (Mishra, Kumari, & Tiwari, 2015).

Antimicrobial and Anticancer Activities

Thiazole compounds, including Thiazol-2-ylmethanamine, are recognized for their broad range of biological activities. They exhibit antimicrobial, anticancer, antibacterial, antifungal, antimalarial, and antiviral properties. Significant research has been conducted on thiazole derivatives, leading to the discovery of new drug molecules with advanced modes of action (Sharma et al., 2019).

Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity

Thiazole derivatives demonstrate diverse pharmacological activities. They are key components in many clinically approved molecules and are known for their antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects. This has spurred numerous studies on biologically active thiazole and bisthiazole derivatives (Borcea et al., 2021).

Antibacterial and Antitumor Activity

Thiazole derivatives have been investigated for their potential in pharmaceutical applications, particularly in antibacterial and antitumor activities. These compounds show specificity for certain bacteria or cancer cell lines, indicating a promising application prospect in pharmaceutical use (Zou et al., 2020).

Corrosion Inhibitor Applications

Beyond their biological activities, thiazole derivatives like Thiazol-2-ylmethanamine are also utilized in industrial applications, such as corrosion inhibitors for metals in acidic environments. Their effectiveness is demonstrated through various analytical techniques, indicating their potential as efficient corrosion inhibitors (Farahati et al., 2019).

Biologically Active Scaffold

The thiazole ring is recognized for its wide range of biological activities. It is present in over 18 FDA-approved drugs and numerous experimental drugs, showing activities like antioxidant, analgesic, antimicrobial, anticancer, antiallergic, and antihypertensive effects (Petrou, Fesatidou, & Geronikaki, 2021).

Anti-Acute Myeloid Leukemia Activities

Thiazol-2-ylmethanamine derivatives have been studied for their role in combating acute myeloid leukemia (AML). These derivatives, through structure-activity relationship studies, have shown significant in vitro and in vivo anti-AML activity, indicating their potential as therapeutic agents (Li et al., 2012).

Future Directions

Thiazole, the core structure in Thiazol-2-ylmethanamine, is a versatile moiety contributing to the development of various drugs and biologically active agents . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that Thiazol-2-ylmethanamine and its derivatives could have potential applications in the development of new drugs in the future .

properties

IUPAC Name

1,3-thiazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-3-4-6-1-2-7-4/h1-2H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZSYOPADROCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373401
Record name Thiazol-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazol-2-ylmethanamine

CAS RN

55661-33-1
Record name Thiazol-2-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazol-2-ylmethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Agrawal, R Kumari, T Sophronea, N Kumari… - Biomedicine & …, 2022 - Elsevier
… evaporated to give the crude product, which was purified by column chromatography using (50%) ethyl acetate and n-hexane to give pure compound (benzo[d]thiazol-2-ylmethanamine)…
Number of citations: 3 www.sciencedirect.com
PR Dirisinala, NK Podila - academia.edu
Benzothiazoles are heterocyclic compounds in which thiazole ring is fused with benzene ring, These are part of compounds showing numerous biological activities such as antimicrobial…
Number of citations: 2 www.academia.edu
F Zhu, QW Shen, WZ Wang, ZL Wu, T Cai, W Wen… - Organic …, 2021 - ACS Publications
A ternary catalytic system comprising a chiral aldehyde, a transition metal, and a Lewis acid is rationally designed for the asymmetric α-allylic alkylation reaction of aza-aryl …
Number of citations: 19 pubs.acs.org
A Thibon, L Karmazin-Brelot, D Mandon - Dalton Transactions, 2013 - pubs.rsc.org
We report in this communication the facile synthesis of the new tris(thiazolylmethyl)amine TTA ligand and the full characterization in solution and in the solid state of two ferrous …
Number of citations: 5 pubs.rsc.org
T Ozawa, H Kitagawa, Y Yamamoto, S Takahata… - Bioorganic & medicinal …, 2007 - Elsevier
Bacterial enoyl-acyl carrier protein (ACP) reductases (FabI and FabK) catalyze the final step in each cycle of bacterial fatty acid biosynthesis and are attractive targets for the …
Number of citations: 27 www.sciencedirect.com
J Qiu, Q Zhou, Y Zhang, M Guan, X Li, Y Zou… - European Journal of …, 2020 - Elsevier
… The title compound was obtained starting from thiazol-2-ylmethanamine, 1-(4-methoxyphenyl)ethan-1-one, methyl 2-amino-4-hydroxybenzoate and 3-dimethylaminopropyl chloride …
Number of citations: 10 www.sciencedirect.com
CW Ang, L Tan, ML Sykes… - Journal of Medicinal …, 2020 - ACS Publications
… A mixture of acid chloride crude solid (150 mg, 0.855 mmol, 1 equiv) and triethylamine (238 μL, 1.71 mmol, 2 equiv) was reacted with thiazol-2-ylmethanamine (117 mg, 97 μL, 1.03 …
Number of citations: 17 pubs.acs.org
SM Marques, CC Abate, S Chaves, F Marques… - Journal of inorganic …, 2013 - Elsevier
The key role of some matrix metalloproteinases (MMPs) on several pathological processes, including carcinogenesis and tumor growth, makes the development of MMP inhibitors (…
Number of citations: 24 www.sciencedirect.com
S Bloch, B Nejman-Faleńczyk… - Journal of Enzyme …, 2018 - Taylor & Francis
… Oxazinocarbazole BZ70 was prepared by a Mannich type condensation of benzo[d]thiazol-2-ylmethanamine and formaldehyde with 9-methylcarbazol-4-ol. This latter was obtained by a …
Number of citations: 11 www.tandfonline.com
VM Crowley, A Khandelwal, S Mishra… - Journal of medicinal …, 2016 - ACS Publications
Glucose regulated protein 94 (Grp94) is the endoplasmic reticulum resident of the heat shock protein 90 kDa (Hsp90) family of molecular chaperones. Grp94 associates with many …
Number of citations: 77 pubs.acs.org

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